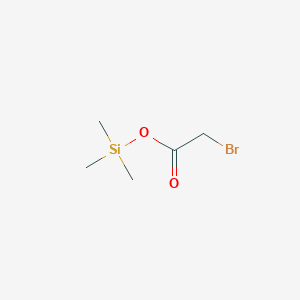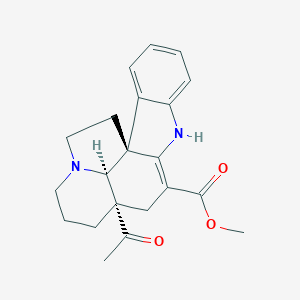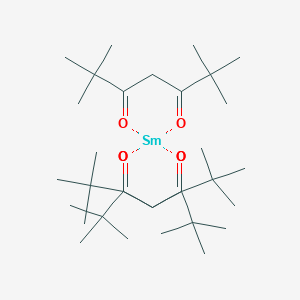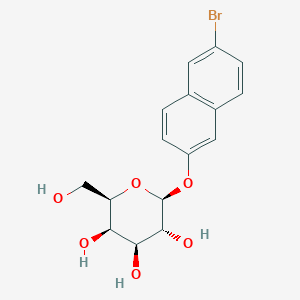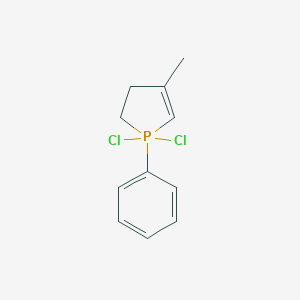
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is a heterocyclic compound that has gained attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of phospholes, which are five-membered heterocyclic compounds containing one phosphorus atom and four carbon atoms.
Mecanismo De Acción
The exact mechanism of action of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is not yet fully understood. However, studies have shown that this compound interacts with various biological molecules, including proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole in lab experiments is its unique chemical properties, which make it a versatile compound for use in various applications. However, one of the limitations of using this compound is its high cost and the complexity of its synthesis, which can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for the study of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole. One of the most promising directions is the development of new synthetic methods that can produce this compound in larger quantities and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer therapy and organic electronics.
Métodos De Síntesis
The synthesis of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is a multi-step process that involves the reaction of various reagents. One of the commonly used methods for synthesizing this compound is the reaction of 1,1-Dichloro-2,3-diphenylphosphacyclopent-4-ene with methyl lithium in the presence of a catalytic amount of nickel chloride. The resulting intermediate is then treated with hydrochloric acid and sodium nitrite to obtain the final product.
Aplicaciones Científicas De Investigación
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic electronics. It has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and other electronic devices.
Propiedades
Número CAS |
17154-12-0 |
|---|---|
Nombre del producto |
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole |
Fórmula molecular |
C11H13Cl2P |
Peso molecular |
247.1 g/mol |
Nombre IUPAC |
1,1-dichloro-4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole |
InChI |
InChI=1S/C11H13Cl2P/c1-10-7-8-14(12,13,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
Clave InChI |
AEMRMAGLXFMHPL-UHFFFAOYSA-N |
SMILES |
CC1=CP(CC1)(C2=CC=CC=C2)(Cl)Cl |
SMILES canónico |
CC1=CP(CC1)(C2=CC=CC=C2)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




